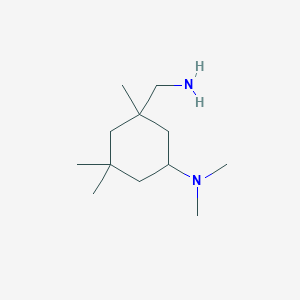![molecular formula C11H7BrN4O2 B13093914 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13093914.png)
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline typically involves the reaction of appropriate quinoline derivatives with triazole precursors. One common method includes the cyclization of 4-amino-3-mercapto-1,2,4-triazoles with α-bromodiketones under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, potassium carbonate, ethanol or acetonitrile as solvents.
Major Products
Reduction of Nitro Group: Formation of 7-Bromo-1-methyl-4-amino-[1,2,4]triazolo[4,3-a]quinoline.
Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Employed as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Quinolinyl-pyrazoles: Studied for their pharmacological evolution and potential as therapeutic agents.
Uniqueness
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline stands out due to its unique combination of a triazole and quinoline moiety, which imparts distinct biological activities and chemical reactivity
Eigenschaften
Molekularformel |
C11H7BrN4O2 |
|---|---|
Molekulargewicht |
307.10 g/mol |
IUPAC-Name |
7-bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H7BrN4O2/c1-6-13-14-11-10(16(17)18)5-7-4-8(12)2-3-9(7)15(6)11/h2-5H,1H3 |
InChI-Schlüssel |
BJFDQDNQYYUWEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


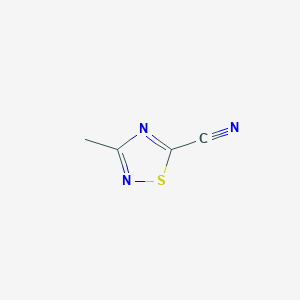
![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
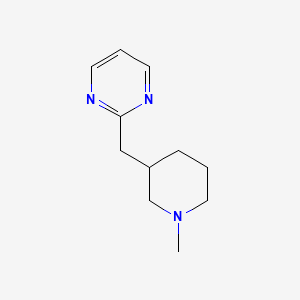
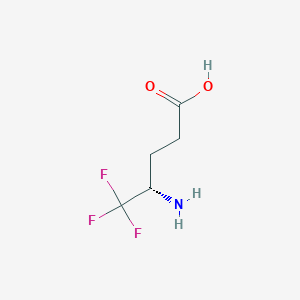
![3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine](/img/structure/B13093861.png)
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)
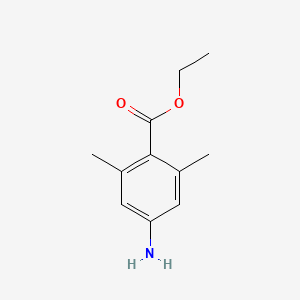
![[4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone](/img/structure/B13093875.png)
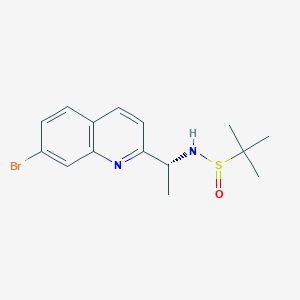
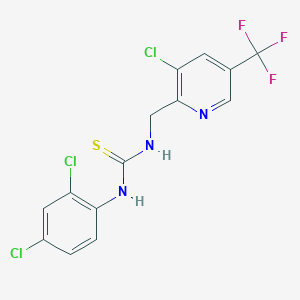
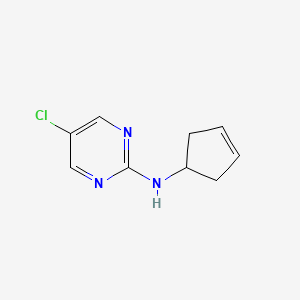
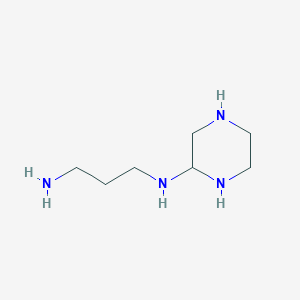
![7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093899.png)
